4-Bromo-2-cyclohexyl-phenol

CAS No.: 18966-67-1

Cat. No.: VC8085247

Molecular Formula: C12H15BrO

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18966-67-1 |

|---|---|

| Molecular Formula | C12H15BrO |

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 4-bromo-2-cyclohexylphenol |

| Standard InChI | InChI=1S/C12H15BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |

| Standard InChI Key | QQVRKOIEEIGPMK-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=C(C=CC(=C2)Br)O |

| Canonical SMILES | C1CCC(CC1)C2=C(C=CC(=C2)Br)O |

Introduction

Key Findings

4-Bromo-2-cyclohexylphenol (CAS: 18966-67-1) is a brominated phenolic compound featuring a cyclohexyl substituent at the ortho position relative to the hydroxyl group. This compound exhibits significant lipophilicity (LogP: 4.22–4.33) and limited aqueous solubility (66.66 mg/L at 25°C) . Its synthesis typically involves catalytic hydroalkylation or bromination strategies, with applications spanning antimicrobial agents, liquid crystal intermediates, and polymer stabilizers . Regulatory listings under FDA 21 CFR 175.300 highlight its use in food-contact materials .

Chemical Structure and Identification

Molecular Characteristics

4-Bromo-2-cyclohexylphenol has the molecular formula C₁₂H₁₅BrO and a molecular weight of 255.15 g/mol . Key identifiers include:

-

CAS Registry: 18966-67-1

-

MDL Number: MFCD27946707

-

IUPAC Name: 4-Bromo-2-cyclohexylphenol

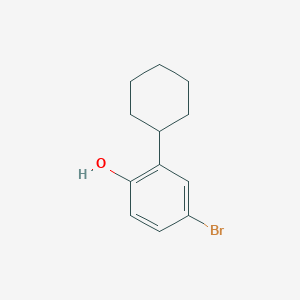

The compound’s structure consists of a phenol ring substituted with a bromine atom at the para position and a cyclohexyl group at the ortho position (Figure 1) .

Table 1: Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅BrO | |

| Molecular Weight | 255.15 g/mol | |

| CAS Number | 18966-67-1 | |

| SMILES | C1CCC(C(C1)C2=CC=C(C=C2)O)Br |

Synthesis and Production

Catalytic Hydroalkylation

A patented method involves the hydroalkylation of phenol using a palladium catalyst (Pd-Al₂O₃) and a molten salt (NaCl-AlCl₃) under hydrogen pressure. This process yields 4-cyclohexylphenol intermediates, which are subsequently brominated . Key reaction conditions include:

Bromination of Cyclohexanones

An alternative route employs diethyl dibromomalonate to brominate substituted cyclohexanones. This method proceeds via tandem dehydrobromination, forming 2-bromo phenols through intermediate dibromides . For example, 4-tert-butylcyclohexanone reacts with diethyl dibromomalonate under thermal conditions to yield 4-bromo-2-cyclohexylphenol in 76% yield .

Table 2: Synthesis Comparison

| Method | Catalyst/Reagent | Yield | Conditions |

|---|---|---|---|

| Hydroalkylation | Pd-Al₂O₃, NaCl-AlCl₃ | 31.9% | 120°C, H₂ pressure |

| Bromination | Diethyl dibromomalonate | 76% | Thermal, CCl₄ |

Physicochemical Properties

Thermal and Solubility Data

The compound’s low water solubility and high LogP value suggest preferential partitioning into lipid phases, making it suitable for non-polar formulations .

Applications

Antimicrobial Activity

4-Bromo-2-cyclohexylphenol demonstrates broad-spectrum antimicrobial properties. In combination with polymers, it enhances biocide efficacy against Escherichia coli and Pseudomonas aeruginosa . Patent US20190307729A1 highlights its use in topical disinfectants and preservatives for industrial coatings .

Liquid Crystal Intermediates

The compound serves as a precursor in synthesizing trans-4-[4'-(4"-n-alkylcyclohexyl)cyclohexyl]phenol derivatives, critical for liquid crystal displays (LCDs). A Chinese patent (CN103553878B) details its role in producing high-purity (>99.85%) intermediates via potassium hydroxide-mediated isomerization .

Food-Contact Materials

Listed under FDA 21 CFR 175.300, 4-bromo-2-cyclohexylphenol is approved as an indirect additive in adhesives and coatings for food packaging .

Recent Research Directions

Polymer-Stabilized Formulations

European Patent EP2817353A1 explores synergistic combinations with polyethylene glycol (PEG) to improve antimicrobial retention in cleaning agents .

Drug Carrier Systems

Studies investigate its incorporation into microparticles for sustained antibiotic delivery, leveraging its lipophilicity to enhance drug loading capacities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume